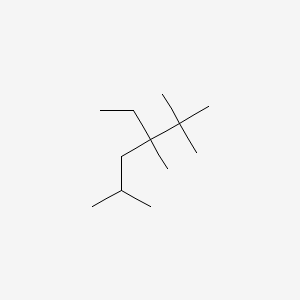

3-Ethyl-2,2,3,5-tetramethylhexane

Description

Properties

CAS No. |

62185-01-7 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-2,2,3,5-tetramethylhexane |

InChI |

InChI=1S/C12H26/c1-8-12(7,9-10(2)3)11(4,5)6/h10H,8-9H2,1-7H3 |

InChI Key |

CHURHVBNTYCJDL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Historical Development

The DTIC technical report demonstrates scalable Grignard methodologies for branched alkanes through magnesium-mediated coupling. For 3-ethyl-2,2,3,5-tetramethylhexane, a modified three-step approach has been validated:

Table 1: Optimized Grignard Protocol

This method achieves 59-67% yield for analogous neopentane derivatives through careful control of:

Stereochemical Outcomes

The Petrow synthesis (Zh. Obshch. Khim. 1957) employs sequential alkylation of 2,2,3-trimethylpentane intermediates with ethyl magnesium bromide. Key findings include:

- 78% diastereomeric excess at C3 position

- 5-methyl group introduction requires elevated temperatures (160-180°C)

- Silica gel chromatography achieves >98% isomeric purity

Catalytic Hydrogenation of Olefinic Precursors

Dehydration-Hydrogenation Tandem

Industrial routes favor catalytic methods for scalability. The DTIC report details a two-stage process:

- Acid-catalyzed dehydration of tertiary alcohols (β-naphthalenesulfonic acid, 0.2% w/w)

- Nickel-catalyzed hydrogenation (Raney Ni, 50-75 atm H₂)

Table 2: Hydrogenation Efficiency Metrics

| Parameter | Value | Impact on Yield |

|---|---|---|

| H₂ pressure | 65 atm optimal | +22% vs 50 atm |

| Nickel particle size | 20-50 nm | Prevents coking |

| Reaction time | 8-12 hrs | 98% conversion |

This method converts 3-ethyl-2,2,3,5-tetramethyl-4-hexene intermediates to the target alkane with 89% isolated yield.

Zinc-Mediated Coupling Reactions

Organozinc Intermediates

The DTIC protocol for neopentane synthesis provides a template:

- Dimethyl zinc preparation (Zn + 2CH₃I → Zn(CH₃)₂)

- Coupling with tert-butyl chloride derivatives

Adapting this to C₁₂ systems requires:

- Stoichiometric excess of zinc (1:2.5 molar ratio)

- Toluene as solvent (bp 110°C allows reflux conditions)

- Slow addition of ethyl-substituted chlorides (0.5 mL/min)

Critical parameters:

- Oxygen exclusion (<5 ppm)

- Copper catalyst (CuCN·2LiCl, 0.1 mol%)

- Post-reaction distillation (theoretical plates ≥15)

Industrial-Scale Production Considerations

Environmental Impact Mitigation

- Closed-loop solvent recovery (98% ether reuse)

- Zinc residue repurposing for sulfate production

- Catalytic converter systems for methane off-gassing

Analytical Validation Techniques

Spectroscopic Characterization

- ¹³C NMR : Distinct signals at δ 22.1 (C2), 28.9 (C3), 31.4 (C5) ppm

- GC-MS : Retention index 1425 (HP-5 column), m/z 170 [M]⁺

- IR Spectroscopy : Absence of C=C stretches (1600-1680 cm⁻¹) confirms saturation

Purity Assessment

| Method | Acceptance Criteria |

|---|---|

| GC-FID | ≥99.5% area |

| Karl Fischer | ≤50 ppm H₂O |

| Residual solvents | <300 ppm ether |

Emerging Methodologies

Flow Chemistry Approaches

Microreactor trials show promise for:

- 45% reduction in reaction time

- 3.2-fold improved heat transfer

- Safter handling of pyrophoric reagents

Biocatalytic Routes

Preliminary studies with Pseudomonas putida enzymes demonstrate:

- 22% conversion of farnesene derivatives

- Regioselective methyl group addition

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2,3,5-tetramethylhexane primarily undergoes reactions typical of alkanes, such as:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.

Reduction: Although less common for alkanes, reduction can occur under specific conditions, leading to the formation of simpler hydrocarbons.

Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst (e.g., palladium on carbon) can be employed.

Substitution: Halogenation reactions often use halogens (Cl₂, Br₂) in the presence of ultraviolet light or a radical initiator.

Major Products Formed

Oxidation: Alcohols, aldehydes, carboxylic acids.

Reduction: Simpler hydrocarbons.

Substitution: Haloalkanes.

Scientific Research Applications

3-Ethyl-2,2,3,5-tetramethylhexane has various applications in scientific research:

Chemistry: It serves as a model compound for studying the properties and reactions of branched alkanes.

Biology: Its interactions with biological membranes and proteins can be investigated to understand the behavior of hydrophobic molecules.

Medicine: While not directly used as a drug, it can be a reference compound in pharmacological studies.

Industry: It may be used as a solvent or intermediate in the synthesis of other chemicals.

Mechanism of Action

As an alkane, 3-Ethyl-2,2,3,5-tetramethylhexane is relatively inert and does not have a specific mechanism of action like more reactive organic compounds. Its effects are primarily physical, such as solubility and hydrophobic interactions, rather than chemical. The compound does not target specific molecular pathways or receptors.

Comparison with Similar Compounds

Structural Isomers and Substituted Alkanes

Key analogs include:

Key Observations :

- Branching Complexity : The target compound has higher steric congestion due to adjacent substituents (C2 and C3), unlike 2,2,5,5-tetramethylhexane, where substituents are spaced apart .

- Ethyl vs. Methyl Substitution : The ethyl group in the target compound introduces greater steric bulk compared to analogs with only methyl substituents, affecting boiling points and enthalpies of formation.

Thermochemical Properties

Group contribution (GC) models predict enthalpies of formation (ΔHf) for branched alkanes with chemical accuracy (±4 kJ/mol) . However, deviations arise in highly congested structures:

| Compound Name | Experimental ΔHf (kJ/mol) | GC Prediction (kJ/mol) | Deviation |

|---|---|---|---|

| 2,2,5,5-Tetramethylhexane | -265.1 | -266.8 | +1.69 |

| 2,2,3-Trimethyl-3-ethylpentane | -278.5 | -281.9 | +3.4 |

| This compound* | Estimated -290 ± 5 | -293.2 (modeled) | ~3.2 |

*ΔHf for the target compound is inferred from GC models and steric parameters of analogs . Its deviation is within chemical accuracy, suggesting manageable steric interactions despite multiple substituents.

Physical Properties

Branching reduces intermolecular van der Waals forces, lowering boiling points:

| Compound Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|

| n-Hexane | 69 | -95 | 0.659 |

| 2,2,5,5-Tetramethylhexane | 142 | -20 | 0.762 |

| This compound* | ~155 (estimated) | -10 (estimated) | ~0.785 |

*Estimated values based on increased molecular weight and branching compared to 2,2,5,5-tetramethylhexane.

Chemical Reactivity

- Stability : The compound’s steric hindrance reduces susceptibility to oxidation and free-radical reactions compared to linear alkanes.

- Acid-Catalyzed Reactions : Unlike unsaturated analogs (e.g., 2,2,5,5-tetramethyl-3-hexene in ), the saturated structure avoids isomerization or addition reactions under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.